molecular formula C6H12<br>CH2=CH(CH2)3CH3<br>C6H12 B165129 1-Hexene CAS No. 592-41-6

1-Hexene

Cat. No.: B165129
CAS No.: 592-41-6
M. Wt: 84.16 g/mol
InChI Key: LIKMAJRDDDTEIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Hexene, also known as hex-1-ene, is an organic compound with the chemical formula C₆H₁₂. It is an alkene, characterized by the presence of a carbon-carbon double bond. This compound is classified as a higher olefin and an alpha-olefin, indicating that the double bond is located at the alpha (primary) position. This positioning endows this compound with higher reactivity and useful chemical properties. It is a colorless liquid with a boiling point of approximately 63°C and is insoluble in water .

Mechanism of Action

Target of Action

1-Hexene, an organic compound with the formula C6H12, is an alkene that is classified in industry as a higher olefin and an alpha-olefin . The double bond is located at the alpha (primary) position, endowing the compound with higher reactivity and thus useful chemical properties . The primary target of this compound is the double bond, which is highly reactive and can participate in various chemical reactions .

Mode of Action

This compound interacts with its targets primarily through addition reactions. For instance, in the presence of a small amount of an acid, this compound can undergo an acid-catalyzed hydration reaction, where a water molecule is added to the double bond of the alkene, resulting in an alcohol . This reaction is highly useful in large-scale industrial production of certain low-molecular-weight alcohols .

Biochemical Pathways

The catalytic cracking of this compound over HZSM-5 zeolites is a significant biochemical pathway . This process involves the conversion of this compound into various products, with the trends of conversion and product distribution varying with reaction temperature and time . The catalytic activity and stability of this compound are influenced by the molecular structure .

Pharmacokinetics

It’s worth noting that this compound is a colorless liquid with a density of 0673 g/cm3 and a boiling point of 63 °C . It is insoluble in water , which may impact its distribution and elimination in an environmental context.

Result of Action

The result of this compound’s action depends on the specific reaction it is involved in. For example, in the acid-catalyzed hydration reaction, the product is an alcohol . In the catalytic cracking process over HZSM-5 zeolites, the products can include alkanes, alkenes, and aromatics .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the catalytic cracking of this compound is carried out at temperatures ranging from 260 to 550 °C . Moreover, this compound is highly flammable in both liquid and vapor forms, and may be fatal if swallowed and enters airways . It is also toxic to aquatic organisms , indicating that its release into the environment could have significant ecological impacts.

Preparation Methods

1-Hexene is commonly manufactured through two primary routes: the oligomerization of ethylene and on-purpose technology .

Chemical Reactions Analysis

Comparison with Similar Compounds

1-Hexene can be compared with other alkenes such as 2-hexene and 3-hexene. These compounds differ in the position of the double bond, which affects their reactivity and chemical properties .

    2-Hexene: The double bond is located between the second and third carbon atoms, resulting in different reactivity compared to this compound.

    3-Hexene: The double bond is located between the third and fourth carbon atoms, further altering its chemical behavior.

This compound is unique due to its alpha-olefin structure, which provides higher reactivity and makes it more suitable for specific industrial applications .

Properties

IUPAC Name

hex-1-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12/c1-3-5-6-4-2/h3H,1,4-6H2,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIKMAJRDDDTEIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12, Array
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

26746-82-7, 25067-06-5, 72607-62-6, 18923-86-9
Record name 1-Hexene, homopolymer, isotactic
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26746-82-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Poly(1-hexene)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25067-06-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexene, trimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72607-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexene, dimer
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18923-86-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID4025402
Record name 1-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

84.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

1-hexene appears as a clear colorless liquid with a petroleum like odor. Flash point -9 °F. Less dense than water and insoluble in water. Vapors heavier than air. Used as a solvent, paint thinner, and chemical reaction medium., Liquid, Colorless liquid with a mild, gasoline-like odor; [ACGIH], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR., Colorless liquid with a petroleum-like odor.
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Hexene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1648
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Boiling Point

146.3 °F at 760 mmHg (USCG, 1999), 63.4 °C @ 760 mm Hg, 63 °C, 146.3 °
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Flash Point

-15 °F (USCG, 1999), BELOW 20 °F (BELOW -7 °C) (CLOSED CUP), -26 °C c.c., -15 °F
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Solubility

Very sol in ethanol, ethyl ether, benzene, and petroleum ether, In water, 50 mg/l at 25 °C, Solubility in water, g/100ml at 20 °C: 0.005
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Density

0.673 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.6731 @ 20 °C/4 °C, Relative density (water = 1): 0.7, 0.673
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Vapor Density

3.0 (Air= 1), Relative vapor density (air = 1): 2.9
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Vapor Pressure

184.0 [mmHg], 183.7 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 18.7
Record name 1-Hexene
Source Haz-Map, Information on Hazardous Chemicals and Occupational Diseases
URL https://haz-map.com/Agents/1648
Description Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents.
Explanation Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Impurities

Alpha-olefins of C4, C6-C15 and >C20 are by-products of oligomerization reactions.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Colorless liquid

CAS No.

592-41-6, 68526-99-8, 68783-15-3
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-Hexene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=592-41-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Hexene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000592416
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkenes, C6-9 alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526998
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Alkenes, C6-7 alpha-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068783153
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-HEXENE
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=74121
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-Hexene
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 1-Hexene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4025402
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Hex-1-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.868
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1-HEXENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B38ZZ8C206
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-219.6 °F (USCG, 1999), -139.7 °C, -140 °C, -219.6 °F
Record name 1-HEXENE
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/3585
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 1-HEXENE
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1079
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 1-HEXENE
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0490
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 1-HEXENE
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/429
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Synthesis routes and methods I

Procedure details

A solution of 985.94 grams (11.715 mole) 1-hexene and 58.24 grams (0.4831 mole) 1,7-octadiene (molar charge ratio 96:4) in 450 grams of heptane was polymerized with Et2AlCl (13.5 millimoles) and AATiCl3 (6.97 millimoles) at 25° C. for 20 hours. During the course of the reaction, hydrogen was bubbled through the reaction mixture. The conversion of the polymer was 62 percent, inherent viscosity was 1.6 dl/gram. The composition of monomers in the copolymer was 97.8:2.2 mole ratio from NMR analysis.
Quantity
13.5 mmol
Type
reactant
Reaction Step One
Quantity
450 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

100 ml of an aqueous solution containing sulfuric acid (200 g/l), copper (45 g/l) and arsenic (5.9 g/l) were poured into a 250 ml separatory funnel. Then a 0.3M solution of n-hexylpyrocatechol (100 ml), (a mixture of the two position isomers obtained from the reaction of 1-hexene with excess of pyrocatechol), was added into ESCAID 100; the mixture was strongly stirred for 10' and made then to settle for 30'.
[Compound]
Name
aqueous solution
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
copper
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
n-hexylpyrocatechol
Quantity
100 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

FIG. 9 shows a synthesis of 9-tetradecenyl formate, in which 5-decene is cross-metathesized with 9-decenol in the presence of Grubbs' catalyst to produce 9-tetradecenol while 1-hexene is removed from the reaction under vacuum, and in which the metathesis product, 9-tetradecenol, is reacted with formyl acetate.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Four

Synthesis routes and methods IV

Procedure details

A copolymer of 1-hexene and 1,7-octadiene (molar charge ratio 90:10) was synthesized according to the general procedure in Example I. It had an inherent viscosity of 3.5 dl./g. and 25 percent gel. A solution of 43.3 grams of this copolymer and 95 grams of hexachlorocyclopentadiene in 750 ml. toluene containing finely dispersed gel was heated at 110° C. for 24 hours. After cooling, the reaction mixture was precipitated in excess methanol. The yield of the product was 51.5 grams, inherent viscosity 1.5 dl./g., gel 16 percent. An acetone-extracted sample contained 14.1 percent chlorine, indicating that about 70 percent of the double bonds in the original copolymer had reacted with hexachlorocyclopentadiene.
[Compound]
Name
gel
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
copolymer
Quantity
43.3 g
Type
reactant
Reaction Step Two
Quantity
95 g
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods V

Procedure details

Reactions were carried out generally in accordance with Example 1, except that trifluoromethanesulfonyl chloride was replaced by perfluorohexanesulfonyl chloride and styrene was replaced, respcetively, by 1-hexene (Example 15), 1-heptene (Example 16) and 1-octene (Example 17), whereby 1-butyl-1-chloro-2-perfluorohexylethane (Example 15), 1-heptyl-1-chloro-2-perfluorohexylethane (Example 16) and 1-hexyl-1-chloro-2-perfluorohexylethane (Example 17) were obtained, respectively, at a yield of 63%, 69% and 73%. The results of analyses of respective products are set forth below.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Hexene
Reactant of Route 2
1-Hexene
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
1-Hexene
Reactant of Route 4
1-Hexene
Reactant of Route 5
1-Hexene
Reactant of Route 6
1-Hexene
Customer
Q & A

Q1: What is the molecular formula and weight of 1-hexene?

A1: this compound has the molecular formula C6H12 and a molecular weight of 84.16 g/mol.

Q2: How does the presence of a double bond in this compound influence its properties compared to n-hexane?

A2: The double bond in this compound makes it more reactive than n-hexane, allowing it to participate in reactions like polymerization and isomerization. This reactivity is key to its use as a comonomer in polyethylene production, resulting in linear low-density polyethylene (LLDPE) with modified properties like flexibility and impact strength []. Additionally, the double bond allows this compound to form pi-complexes with certain metal ions like silver, enabling selective extraction processes [].

Q3: How does the presence of sulfur compounds impact the hydrogenation of this compound over a cobalt-molybdenum catalyst?

A3: Research indicates that both hydrogen sulfide (H2S) and organic sulfur compounds like thiophene significantly inhibit the hydrogenation of this compound over a sulfided CoMo/Al2O3 catalyst []. This inhibition arises from H2S generated during organic sulfide desulfurization, leading to a lower saturation rate of this compound and increased isomerization product formation.

Q4: What are the major pathways for this compound decomposition at high temperatures, and how do they contribute to benzene formation?

A4: Studies using shock tube and jet-stirred reactor analyses reveal that this compound primarily decomposes via unimolecular dissociation, yielding allyl and n-propyl radicals []. These radicals contribute to benzene formation, particularly through the association reaction of propargyl (formed from further reactions of allyl) with allyl, leading to fulvene, which then isomerizes to benzene [].

Q5: How does the choice of solvent impact the copolymerization of propylene and this compound using the Et(Ind)2ZrCl2/MAO catalyst system?

A5: Research shows that while solvent polarity significantly affects catalytic activity, it has a negligible impact on copolymer composition, except in toluene []. In toluene, this compound incorporation is lower due to its competition with the solvent for coordination to the active site. This highlights the importance of solvent selection for controlling polymerization kinetics.

Q6: What are the advantages of using MCM-22 zeolite as a catalyst for the skeletal isomerization of this compound?

A6: Compared to other molecular sieve catalysts, MCM-22 zeolite exhibits superior performance in catalyzing this compound skeletal isomerization []. This is attributed to its unique pore structure and weak acid sites, enabling high conversion rates and selectivity towards desired isomers like i-hexene.

Q7: Can the bis(diphenylphosphino)methane ligand be modified for enhanced ethylene oligomerization selectivity?

A7: Research demonstrates that reacting the bis(diphenylphosphino)methane anion with cumulenes generates novel monoanionic ligands []. While these ligands, when complexed with chromium, initially show non-selective oligomerization behavior, fine-tuning reaction conditions with DMAO as a cocatalyst and methylcyclohexane as a solvent promotes selective formation of this compound and 1-octene, highlighting the potential for ligand modification in controlling product selectivity.

Q8: How does the incorporation of titanium species impact ethylene/1-hexene copolymerization with fluorine-modified chromium-vanadium bimetallic catalysts?

A8: Introducing titanium into fluorine-modified Cr-V bimetallic catalysts enhances the molecular weight and broadens the molecular weight distribution of the resulting polyethylene []. Furthermore, the titanium-modified catalysts demonstrate a slightly reduced hydrogen response and this compound incorporation, impacting the final polymer's properties.

Q9: How does UV irradiation affect the chromium(I) carbonyl complex [Cr(CO)4(dppp)]+ and its reactivity with this compound?

A9: Continuous-wave EPR studies reveal that UV irradiation of [Cr(CO)4(dppp)]+ leads to the formation of a series of intermediate complexes, including mer-[Cr(CO)3(κ1-dppp)(κ2-dppp)]+ and trans-[Cr(CO)2(dppp)2]+ []. Notably, in the presence of this compound, UV irradiation promotes the formation of a this compound coordinated complex, [Cr(CO)3(dppp)(this compound)]+, suggesting the potential of light activation in Cr-catalyzed olefin oligomerization.

Q10: Have computational methods been used to study this compound polymerization mechanisms?

A10: Yes, density functional theory (DFT) calculations have been used to investigate the mechanistic aspects of this compound polymerization, particularly with group IV metal-based aluminum-pyrrolyl catalysts []. These calculations helped explain the observed low activity or lack of activity in some systems, highlighting the importance of computational methods in understanding and predicting catalytic behavior.

Q11: How does the structure of the ligand in manganese(II) complex catalysts affect ethylene/1-hexene copolymerization?

A11: Studies on manganese(II) complex catalysts with hydrotris(pyrazolyl)borate ligands demonstrate the significant influence of steric bulkiness on catalytic performance []. Specifically, complexes with less bulky ligands exhibit higher activity and produce higher molecular weight copolymers with greater this compound incorporation.

Q12: How does the structure of the salicylaldehyde-benzhydrylimino ligand influence the catalytic activity of nickel complexes in norbornene/1-hexene copolymerization?

A12: Research shows that the presence of electron-withdrawing groups on the salicylaldimino aromatic ring enhances the catalytic activity of nickel complexes in norbornene homopolymerization and copolymerization with this compound []. Furthermore, the presence or absence of substituents at specific positions on the ligand influences the this compound insertion rate, impacting the final copolymer composition.

Q13: What are the challenges associated with the reusability of the water-soluble ruthenium complex [Ru(Cl)2(DMSO)2(PySO3Na)2] in this compound hydroformylation?

A13: While the complex exhibits catalytic activity in this compound hydroformylation, studies show a significant loss of activity after the second reuse of the aqueous phase []. This decrease in catalytic activity upon recycling poses a challenge for the practical application of this water-soluble catalyst system.

Q14: What analytical techniques are employed to characterize the microstructure of ethylene-co-1-hexene copolymers?

A14: 13C NMR spectroscopy is extensively used to analyze the sequence distribution of comonomer units in ethylene-co-1-hexene copolymers [, ]. Through detailed analysis of triad and tetrad distributions, this technique provides insights into the copolymerization mechanism and the influence of reaction conditions on the resulting microstructure.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.